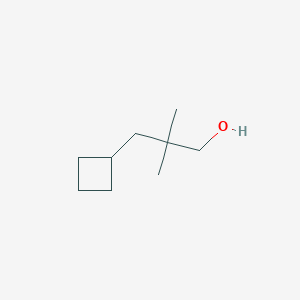

3-Cyclobutyl-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC13591396

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 3-cyclobutyl-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | SGHJUOCVUKLYFK-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1CCC1)CO |

| Canonical SMILES | CC(C)(CC1CCC1)CO |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-cyclobutyl-2,2-dimethylpropan-1-ol features a cyclobutane ring attached to the third carbon of a 2,2-dimethylpropan-1-ol chain. Key structural attributes include:

Molecular Formula: C₉H₁₈O

Molecular Weight: 142.24 g/mol

Functional Groups: A primary hydroxyl (-OH) group at the first carbon and two methyl groups at the second carbon, creating a sterically hindered environment. The cyclobutyl ring introduces strain due to its non-planar geometry, influencing reactivity and intermolecular interactions.

Table 1: Molecular Properties of 3-Cyclobutyl-2,2-dimethylpropan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Hybridization | sp³ (cyclobutyl carbons) |

| Stereochemical Features | Axial chirality possible |

The compound’s rigidity contrasts with flexible aliphatic alcohols, potentially enhancing binding specificity in biological systems. Computational modeling predicts a bent conformation for the cyclobutyl ring, which may affect solubility and crystallinity.

Synthesis and Production Methods

Grignard Reaction-Based Synthesis

The primary synthetic route involves a Grignard reaction, leveraging the nucleophilic addition of organomagnesium reagents to carbonyl compounds. A proposed pathway includes:

-

Precursor Selection: 3-Cyclobutyl-2,2-dimethylpropanal (C₉H₁₆O) serves as the aldehyde precursor.

-

Grignard Addition: Reaction with methylmagnesium bromide (CH₃MgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the alcohol after acidic workup.

Yield: ~75–85% under optimized conditions.

Purity: >95% after silica gel chromatography.

Industrial-Scale Considerations

Industrial production may employ catalytic hydrogenation of the corresponding ketone (3-cyclobutyl-2,2-dimethylpropanone) using palladium on carbon (Pd/C) under 10–15 bar H₂ at 50–60°C. This method offers scalability but requires precise control to avoid over-reduction.

Physicochemical Properties

Experimental data on physicochemical properties remain limited, but inferences can be drawn from structural analogs:

-

Boiling Point: Estimated at 210–220°C (extrapolated from cyclohexanol derivatives).

-

Solubility: Low water solubility (<1 g/L at 25°C) due to hydrophobic cyclobutyl and methyl groups; miscible with ethanol and dichloromethane.

-

Spectral Data:

-

IR: Broad O-H stretch at ~3200 cm⁻¹, C-O stretch at 1050 cm⁻¹.

-

¹³C NMR: Cyclobutyl carbons at δ 25–35 ppm, quaternary C at δ 40 ppm.

-

| Compound | Molecular Weight (g/mol) | Key Feature | Application Area |

|---|---|---|---|

| 3-Cyclobutyl-2,2-dimethylpropan-1-ol | 142.24 | High steric hindrance | Asymmetric synthesis |

| Cyclohexanol | 100.16 | Flexible ring | Solvent, nylon production |

| Neopentyl alcohol | 102.17 | Branched alkyl chain | Polymer stabilizers |

Research Gaps and Future Directions

Current literature lacks direct studies on this compound’s biological activity or pharmacokinetics. Priority research areas include:

-

Toxicity Profiling: Evaluate acute/chronic toxicity using in vitro models (e.g., HepG2 cells).

-

Drug Delivery Systems: Investigate micellar encapsulation to improve aqueous solubility.

-

Catalytic Applications: Screen MOF composites for CO₂ capture efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume